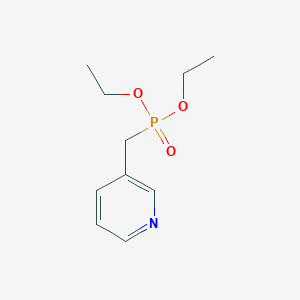
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide
Descripción general
Descripción
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is a brown solid . The IUPAC name for this compound is 3-bromo-6-methoxy-2-methylpyridine 1-oxide .
Physical And Chemical Properties Analysis
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide is a brown solid with a molecular weight of 218.05 . It has a storage temperature of 0-5°C . The density and refractive index of a related compound, 3-Bromo-2-methoxy-6-methylpyridine, are 1.468 g/mL at 25 °C and n20/D 1.548, respectively .Aplicaciones Científicas De Investigación
Intermediate for Cholinergic Drugs
“3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide” is an important intermediate for the synthesis of cholinergic drugs . These drugs are used to treat gastrointestinal diseases .
Synthesis of Other Chemical Compounds
This compound can also be used in the synthesis of other chemical compounds. For example, it may be used in the synthesis of “6,6’-dimethyl-2,2’-bipyridine”, “6-methyl-2-pyridyl-2-pyridylmethanone”, “2-methyl-6-(trimethylsilyl)-pyridine” and "N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy)" .
Synthesis of Porphyrin Derivatives
“3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide” can participate in the synthesis of meso-substituted trans-A2B2-porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used in research due to their strong absorption of light and ability to participate in electron transfer.
Safety and Hazards
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
It is known that bromopyridine derivatives are often used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .
Mode of Action
Bromopyridine derivatives are known to interact with their targets through various chemical reactions, including suzuki-miyaura coupling .
Biochemical Pathways
Bromopyridine derivatives are known to be involved in various chemical reactions, suggesting they may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its liquid form, density, and boiling point suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It is known that bromopyridine derivatives can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
It is known that the compound should be stored at 2-8°c, suggesting that temperature could affect its stability .
Propiedades
IUPAC Name |
3-bromo-6-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-5-6(8)3-4-7(11-2)9(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHNPEMIHCUEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=[N+]1[O-])OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-](/img/structure/B3256352.png)




![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B3256393.png)

![Acetamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3256407.png)
